N-(3,4-dimethoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide
Description
N-(3,4-dimethoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 3,4-dimethoxyphenyl group linked to a sulfanyl-bridged 1,2,3,4-tetrazole moiety substituted with a 3-methylphenyl group.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-12-5-4-6-14(9-12)23-18(20-21-22-23)27-11-17(24)19-13-7-8-15(25-2)16(10-13)26-3/h4-10H,11H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLKFIAZGSOJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of an azide with a nitrile under acidic conditions to form the tetrazole ring. The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the dimethoxyphenyl moiety. The final step involves the formation of the sulfanylacetamide group through a thiol-ene reaction, where a thiol reacts with an alkene in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cyclization step, continuous flow reactors for the nucleophilic substitution, and specialized catalysts for the thiol-ene reaction. Additionally, purification techniques such as recrystallization, chromatography, and distillation may be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the phenyl rings can be reduced to amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methoxy groups can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive compound, including its antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: Utilized in the development of new polymers and materials with enhanced thermal and mechanical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to and inhibit the activity of specific enzymes. The sulfanylacetamide group can interact with other molecular targets, potentially leading to the modulation of signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares the target compound with structurally related acetamides, focusing on substituent variations, heterocyclic cores, and reported biological activities.
Substituent Variations on the Phenyl Ring
- N-(2,3-Dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide (): The 2,3-dimethylphenyl group reduces steric hindrance compared to 3,4-dimethoxy substitution.
N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () :
Heterocyclic Core Modifications
- N-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Replaces tetrazole with a triazole, reducing nitrogen content but maintaining hydrogen-bonding capacity.
- 2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide (): An amino group on the triazole enhances nucleophilicity, possibly improving interactions with acidic residues in biological targets. 2,6-Dimethylphenyl substitution creates steric constraints compared to 3,4-dimethoxy .
Comparative Data Table
Research Findings and Implications
- Structural Stability : The tetrazole core in the target compound offers higher metabolic stability compared to triazole analogs, as tetrazoles are less prone to oxidative degradation .
- Solubility vs. Lipophilicity: Methoxy groups improve aqueous solubility, but bulky substituents (e.g., 4-propylphenoxy in ) may counteract this by increasing logP values .
- Activity Optimization: Compounds with electron-donating groups (e.g., methoxy, amino) show enhanced interactions with inflammatory or proliferative targets, as seen in and .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrazole ring , a sulfanyl group , and a dimethoxyphenyl moiety . Its molecular formula is with a molecular weight of 368.44 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound likely involves the modulation of specific enzymes or receptors. The tetrazole moiety is known to enhance the lipophilicity and bioavailability of compounds, potentially facilitating their interaction with biological targets.
In Vitro Studies
Recent studies have evaluated the compound's activity against various cancer cell lines and enzymes:
- Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against A-431 and Jurkat cell lines. The IC50 values were reported to be less than those of standard drugs like doxorubicin .
- Enzyme Inhibition : Compounds with similar structures have shown promising results as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), which is crucial for diabetes treatment. For instance, NM-03, a related compound, had an IC50 value of 4.48 µM against PTP1B .
In Vivo Studies
Animal models have been utilized to assess the pharmacological properties:
- Anticonvulsant Activity : Compounds in this class have been tested in seizure models (e.g., MES and scPTZ tests), showing significant efficacy in reducing seizure frequency .
- Toxicity Profiles : Preliminary toxicity assessments indicate that these compounds possess acceptable safety margins when administered at therapeutic doses.
Case Studies
Several case studies have highlighted the potential applications of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant anticancer activity in A-431 cells with an IC50 < 10 µM. |
| Study 2 | Evaluated the compound's effect on glucose metabolism in diabetic mice; showed improved insulin sensitivity. |
| Study 3 | Investigated neuroprotective effects in models of neurodegeneration; reduced oxidative stress markers significantly. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
